
Ala-Ala-Phe p-nitroanilide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Ala-Ala-Phe p-nitroanilide is primarily targeted towards proteases, specifically subtilisin-like serine proteases . These proteases are enzymes that cleave peptide bonds in proteins, playing a crucial role in numerous biological processes, including digestion, immune response, and cell signaling .
Mode of Action
The compound interacts with its target proteases through a process known as hydrolysis . In this reaction, the protease enzyme cleaves the peptide bond in the this compound molecule, resulting in the liberation of p-nitroaniline . This interaction is highly specific, indicating the compound’s selectivity towards certain proteases .
Biochemical Pathways
The hydrolysis of this compound by proteases is a part of larger biochemical pathways involving protein degradation and turnover . The liberated p-nitroaniline can be further metabolized or excreted from the body. The specific downstream effects of this process can vary depending on the type of protease involved and the physiological context .
Result of Action
The primary result of this compound’s action is the production of p-nitroaniline, a compound that can be easily detected due to its intense color . This makes this compound a useful tool for measuring the activity of specific proteases in biological samples .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s interaction with proteases . Additionally, the presence of other molecules, such as inhibitors or activators of proteases, can also affect the compound’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Phe p-nitroanilide typically involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed, and the final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ala-Ala-Phe p-nitroanilide primarily undergoes enzymatic hydrolysis reactions. The compound is cleaved by proteolytic enzymes, releasing p-nitroaniline, which can be measured spectrophotometrically .
Common Reagents and Conditions
The enzymatic reactions involving this compound typically require specific buffer conditions to maintain enzyme activity. Common reagents include phosphate-buffered saline (PBS) and Tris-HCl buffer. The reactions are often carried out at physiological pH (around 7.4) and at temperatures ranging from 25°C to 37°C .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is detected and quantified using spectrophotometric methods .
Applications De Recherche Scientifique
Ala-Ala-Phe p-nitroanilide is widely used in scientific research for various applications:
Enzyme Kinetics: It serves as a substrate in assays to determine the kinetic parameters of proteolytic enzymes.
Biochemical Assays: Used to measure the activity of enzymes such as chymotrypsin, cathepsin G, and subtilisin
Drug Development: Employed in screening assays to identify potential inhibitors of proteolytic enzymes, which can be therapeutic targets.
Medical Research: Utilized in studies related to diseases involving protease activity, such as cancer and inflammatory conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: A similar compound used for detecting protease activity.
N-Succinyl-Ala-Ala-Ala p-nitroanilide: Another substrate used in elastase assays.
N-Succinyl-Gly-Gly-Phe p-nitroanilide: Used in assays for chymotrypsin-like proteases.
Uniqueness
Ala-Ala-Phe p-nitroanilide is unique due to its specificity for certain proteolytic enzymes and its ability to release a detectable chromogenic product upon cleavage. This makes it a valuable tool in various biochemical and medical research applications .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)/t13-,14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMOVDNWWDGFU-DEYYWGMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


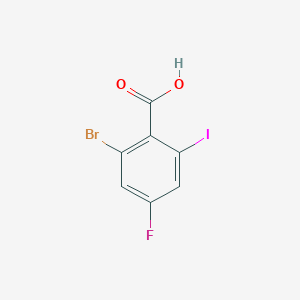
![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)
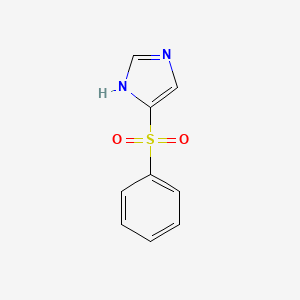
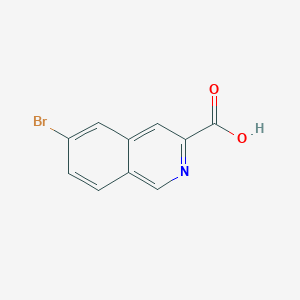
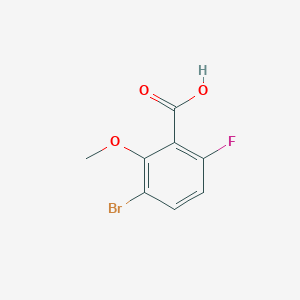
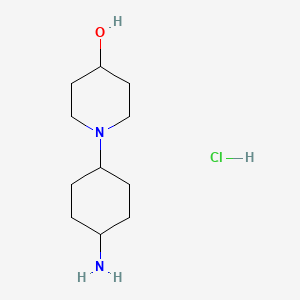
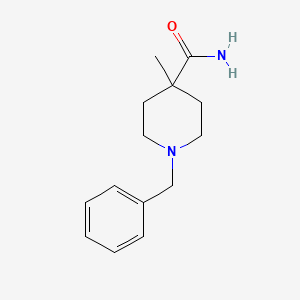
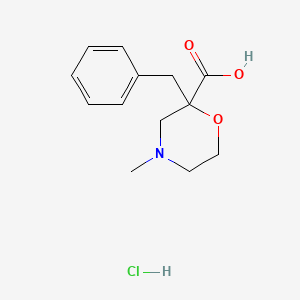
![2-Oxa-5-azaspiro[3.4]octane hemioxalate](/img/structure/B1374838.png)
![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B1374839.png)


![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)

